3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide
Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with an azepane sulfonyl group, a chlorine atom, and a nitrophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-nitroaniline to yield 4-chloro-N-(2-nitrophenyl)benzamide.
-
Introduction of the Azepane Sulfonyl Group: : The next step involves the introduction of the azepane sulfonyl group. This can be done by reacting the benzamide intermediate with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions:
-
Reduction Reactions: : The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
-
Oxidation Reactions: : The azepane sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-aminophenyl)benzamide.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be explored for therapeutic applications in diseases such as cancer or neurological disorders.
Industry
In industrial applications, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings. Its stability and reactivity make it suitable for incorporation into materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane sulfonyl group could enhance binding affinity and specificity, while the nitrophenyl group might contribute to the compound’s overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-nitrophenyl)benzamide: Lacks the azepane sulfonyl group, which may result in different reactivity and biological activity.
3-(azepan-1-ylsulfonyl)benzamide: Lacks the chlorine and nitrophenyl groups, potentially altering its chemical and biological properties.
4-chloro-N-phenylbenzamide: Lacks both the azepane sulfonyl and nitrophenyl groups, making it less complex and possibly less versatile.
Uniqueness
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the azepane sulfonyl group, in particular, distinguishes it from simpler benzamide derivatives, offering opportunities for novel applications in various fields.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c20-15-10-9-14(19(24)21-16-7-3-4-8-17(16)23(25)26)13-18(15)29(27,28)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPPRVVRWRVOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.